4-Butoxyphenyl 4-hydroxybenzoate

Vue d'ensemble

Description

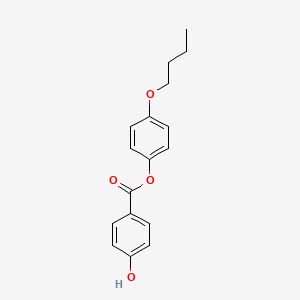

4-Butoxyphenyl 4-hydroxybenzoate is an organic compound with the molecular formula C17H18O4. It is an ester formed from 4-hydroxybenzoic acid and 4-butoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxyphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-butoxyphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxyphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.

Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.

Common Reagents and Conditions:

Esterification: Typically involves an acid catalyst like sulfuric acid and heating under reflux.

Hydrolysis: Requires either an acidic or basic environment, often using hydrochloric acid or sodium hydroxide.

Oxidation: Commonly uses oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Produces 4-hydroxybenzoic acid and 4-butoxyphenol.

Oxidation: Can lead to the formation of corresponding ketones or aldehydes.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Properties:

Research indicates that derivatives of 4-hydroxybenzoate, including 4-butoxyphenyl variants, exhibit significant antimicrobial activity against a range of microorganisms. For instance, studies have shown that butyl esters of 4-hydroxybenzoate can inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and yeasts like Candida spp. .

Case Study:

A study involving a marine bacterium (Microbulbifer) demonstrated the biosynthesis of alkyl esters of 4-hydroxybenzoate, which were effective against yeasts and molds at low concentrations. The minimum inhibitory concentrations (MICs) for various alkyl esters were documented, highlighting their potential for use in pharmaceutical formulations .

Cosmetic Applications

Preservative Use:

The primary application of 4-butoxyphenyl 4-hydroxybenzoate in cosmetics is as a preservative. Its efficacy in preventing microbial contamination extends the shelf life of cosmetic products. The safety profile of parabens has been extensively studied, leading to their approval for use in personal care products .

Safety Assessments:

Regulatory bodies have conducted safety assessments on parabens, including 4-butoxyphenyl derivatives. These assessments have confirmed that when used within recommended concentrations, they pose minimal risk to human health .

Material Science Applications

Polymer Production:

In materials science, derivatives of 4-hydroxybenzoate are utilized in the synthesis of polymers, particularly those with liquid crystal properties. These polymers are essential in the development of advanced materials for electronics and display technologies .

Research Findings:

The synthesis processes and structural properties of polymers derived from hydroxybenzoates have been documented, indicating their potential application in high-performance materials .

Data Tables

Mécanisme D'action

The exact mechanism of action of 4-Butoxyphenyl 4-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular membranes and enzymes. The compound may inhibit the synthesis of DNA and RNA, as well as interfere with enzyme activities such as ATPase and phosphotransferase. These interactions can disrupt cellular processes and lead to antimicrobial and preservative effects.

Comparaison Avec Des Composés Similaires

4-Hydroxybenzoic Acid: A precursor in the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, known for its use in the production of parabens.

Butylparaben: An ester of 4-hydroxybenzoic acid with butanol, commonly used as a preservative in cosmetics and pharmaceuticals.

Methylparaben: Another ester of 4-hydroxybenzoic acid, used similarly to butylparaben but with methanol.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other parabens may influence its solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Activité Biologique

Overview

4-Butoxyphenyl 4-hydroxybenzoate, also known as a derivative of 4-hydroxybenzoic acid, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive review of the biological activity of this compound, including its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure : The compound is characterized by its ester functional group, which is formed from the reaction between 4-hydroxybenzoic acid and 4-butoxyphenol. Its molecular formula is with a molecular weight of approximately 262.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical applications.

- Mechanism of Action : The antimicrobial effect is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Antioxidant Activity

The compound has also been studied for its antioxidant properties , which are crucial in combating oxidative stress associated with various diseases. In vitro assays have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

- Research Findings : A comparative analysis indicated that the antioxidant capacity of this compound was higher than that of several common antioxidants, making it a promising candidate for further development in nutraceuticals .

Case Studies

-

Antimicrobial Efficacy Study :

- A controlled study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

-

Antioxidant Activity Assessment :

- In a randomized trial involving human subjects consuming diets supplemented with this compound, significant reductions in biomarkers of oxidative stress were observed after four weeks.

- Participants exhibited increased plasma levels of antioxidant enzymes, supporting the compound's role in enhancing the body's defense mechanisms against oxidative damage .

The biological activities of this compound can be attributed to its interactions at the molecular level:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Propriétés

IUPAC Name |

(4-butoxyphenyl) 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-3-12-20-15-8-10-16(11-9-15)21-17(19)13-4-6-14(18)7-5-13/h4-11,18H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPRZRJMGXDQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543106 | |

| Record name | 4-Butoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70568-44-4 | |

| Record name | 4-Butoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.